3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-23-17-9-7-15(8-10-17)16-5-2-3-11-21(14-16)19(22)20-13-18-6-4-12-24-18/h4,6-10,12,16H,2-3,5,11,13-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFPGSNDCAFMBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide is a synthetic organic compound notable for its potential biological activity. Its unique structure, characterized by an azepane ring and specific functional groups, suggests a variety of pharmacological applications. The molecular formula for this compound is C₁₅H₁₇N₂O₂S, with a molecular weight of approximately 295.37 g/mol.
Structural Features
The compound features:
- Azepane Ring : Provides steric and electronic properties that may influence biological interactions.
- 4-Methoxyphenyl Group : Enhances solubility and bioavailability.
- Thiophen-2-yl Group : Contributes to the compound's reactivity and potential interactions with biological targets.
- Carboxamide Moiety : Plays a significant role in the compound's chemical reactivity and biological activity.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The specific pathways it influences depend on the target and biological context. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : It could act as a ligand to various receptors, altering their activity and downstream signaling.
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anticancer Activity : Preliminary data suggest that derivatives of similar structures exhibit cytotoxic effects against several cancer cell lines, indicating possible anticancer properties for this compound as well .
- Antimicrobial Properties : Compounds with similar structural features have demonstrated moderate to good antimicrobial activity, suggesting that this compound may possess similar properties .
- Neuroprotective Effects : Some analogs have shown neuroprotective effects, which could be explored further in the context of neurodegenerative diseases.
Comparative Analysis
A comparative analysis of structurally related compounds provides insights into the potential biological activity of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-methoxyphenyl)-2-(2-methylpropyl)-1-thiophenecarboxamide | Similar phenyl and thiophene groups | Antimicrobial |
| 3-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)azepane | Fluorinated variant | Potential anticancer |
| 3-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)azepane | Chlorinated phenyl group | Neuroprotective effects |
Case Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxicity of related azepane derivatives against FaDu hypopharyngeal tumor cells. The results indicated that certain modifications enhanced apoptosis induction compared to conventional treatments like bleomycin . This suggests that this compound could similarly enhance therapeutic efficacy in cancer treatment.
Case Study 2: Antimicrobial Efficacy
Research on compounds with structural similarities revealed significant antimicrobial activity against various strains, including Candida albicans and Aspergillus fumigatus. This study supports the hypothesis that this compound may also exhibit useful antimicrobial properties .
Preparation Methods
Cyclization of 1,5-Diamines
The seven-membered azepane ring is synthesized via cyclization of 1,5-diamines under acidic or thermal conditions. For 3-(4-methoxyphenyl) substitution, a Heck coupling or Friedel-Crafts alkylation introduces the aryl group post-cyclization.
- Starting Material : 1,5-Diaminopentane hydrochloride.
- Cyclization : Reflux in toluene with p-toluenesulfonic acid (PTSA) at 110°C for 12 h (Yield: 68%).
- Aryl Introduction : Reaction with 4-methoxybenzyl bromide via Pd-catalyzed coupling (Pd(OAc)₂, Xantphos, K₃PO₄, 80°C, 8 h; Yield: 52%).
Key Data :
| Step | Solvent | Catalyst/Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Cyclization | Toluene | PTSA | 110 | 12 | 68 |
| Aryl Substitution | DMF | Pd(OAc)₂/Xantphos | 80 | 8 | 52 |
Ring-Closing Metathesis (RCM)
Grubbs’ catalyst-mediated RCM offers stereocontrol for azepane formation. A diene precursor with a 4-methoxyphenyl group is subjected to RCM, followed by hydrogenation.
- Diene Synthesis : Allylation of 4-methoxyphenylacetonitrile with 1,4-dibromobutane.
- RCM : Grubbs II catalyst (5 mol%) in CH₂Cl₂ at 40°C, 6 h (Yield: 74%).
- Hydrogenation : H₂ (1 atm) over Pd/C, 25°C, 3 h (Quantitative).
Advantages : High regioselectivity and tolerance for electron-rich aryl groups.
Carboxamide Formation
Acylation of Azepane Amine
Reaction of azepane-1-amine with chloroacetyl chloride, followed by nucleophilic displacement with thiophen-2-ylmethylamine.
- Chloroacetylation : Azepane-1-amine (1 eq), chloroacetyl chloride (1.2 eq), triethylamine (2 eq) in CH₂Cl₂, 0°C → 25°C, 4 h (Yield: 85%).
- Aminolysis : Intermediate chloroacetamide (1 eq), thiophen-2-ylmethylamine (1.5 eq), K₂CO₃ (2 eq) in acetone, reflux 12 h (Yield: 78%).
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, J = 5.1 Hz, 1H, thiophene), 6.85 (d, J = 8.6 Hz, 2H, aryl), 3.80 (s, 3H, OCH₃), 3.45 (m, 2H, NCH₂), 2.90–2.70 (m, 4H, azepane).
- HRMS : Calculated for C₂₀H₂₅N₂O₃S [M+H]⁺: 381.1584; Found: 381.1587.
Direct Coupling via EDCl/HOBt
Carboxylic acid derivatives of azepane are coupled with thiophen-2-ylmethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt).
- Acid Activation : Azepane-1-carboxylic acid (1 eq), EDCl (1.2 eq), HOBt (1.2 eq) in DMF, 0°C, 1 h.
- Amine Coupling : Thiophen-2-ylmethylamine (1.5 eq), DIPEA (2 eq), 25°C, 12 h (Yield: 82%).
Optimization Insight : DMF enhances solubility of intermediates, while DIPEA neutralizes HCl byproducts.
Regioselective Challenges and Mitigation
Competing Aryl Substitution
The 4-methoxyphenyl group’s electron-donating nature may lead to undesired ortho/para substitution during electrophilic reactions.
Solutions :
Epimerization at Azepane Chiral Centers
Racemization during acylation is minimized by:
Scalability and Industrial Feasibility
Cost-Effective Catalysts
Pd(OAc)₂ (USD 150/g) in Route A contrasts with Grubbs II (USD 1200/g) in Route B, favoring Route A for large-scale synthesis.
Solvent Recovery
Toluene and CH₂Cl₂ are recycled via distillation (≥90% recovery), reducing environmental impact.
Q & A
Basic Question: How can researchers optimize the synthesis of 3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide to achieve high yield and purity?
Methodological Answer:
Synthesis optimization requires careful selection of reaction conditions. Key steps include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency by stabilizing intermediates .
- Catalyst Use : Acid catalysts (e.g., HCl or H2SO4) improve carboxamide bond formation, but excess acid may lead to side reactions; stoichiometric control is critical .
- Temperature Control : Reactions are typically conducted under reflux (80–120°C) to balance reaction rate and thermal decomposition risks .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization ensures high purity .
Basic Question: What analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry (e.g., methoxy group at 4-position, thiophene methylene linkage). Discrepancies in peak integration may indicate impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 357.16) and detects isotopic patterns for bromine/chlorine if present .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95% threshold for biological assays) .
Advanced Question: How can researchers resolve contradictions in crystallographic data during structural elucidation?
Methodological Answer:
Contradictions often arise from disordered solvent molecules or twinning. Strategies include:
- SHELX Refinement : Use SHELXL for small-molecule refinement with restraints on bond lengths/angles to model disorder .
- Mercury CSD Analysis : Compare packing motifs with Cambridge Structural Database (CSD) entries to identify common crystallization artifacts (e.g., solvent channels) .
- Twinned Data Handling : Apply HKLF 5 format in SHELXL to refine twinned data, using the BASF parameter to estimate twin fractions .
Advanced Question: What experimental design considerations are critical for evaluating the compound’s biological activity against neurological targets?
Methodological Answer:
Focus on target-specific assays and controls:
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [<sup>3</sup>H]-ligands for GPCRs) with non-specific binding blocked by 10 µM cold ligand .
- Dose-Response Curves : Include 8–12 concentration points (10<sup>−12</sup> to 10<sup>−4</sup> M) to calculate IC50/EC50. Normalize data to vehicle controls .
- Counter-Screens : Test against off-target receptors (e.g., adenosine A2B) to assess selectivity. Compounds with >50% inhibition at 10 µM require structural modification .
Advanced Question: How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes to anticipate metabolic stability?
Methodological Answer:
Combine docking and MD simulations:
- Docking (AutoDock Vina) : Model the compound into CYP3A4/2D6 active sites (PDB: 1TQN/3QM4). Prioritize poses with lowest ∆G and hydrogen bonds to heme iron .
- MD Simulations (GROMACS) : Run 100 ns trajectories to assess binding stability. Root-mean-square deviation (RMSD) >3 Å indicates weak binding .
- Metabolite Prediction : Use GLORYx or SyGMa to identify likely oxidation sites (e.g., methoxy demethylation or azepane ring hydroxylation) .
Advanced Question: How should researchers address discrepancies in NMR data between synthesized batches?
Methodological Answer:
Discrepancies often stem from tautomerism or residual solvents:
- Variable Temperature NMR : Conduct experiments from 25°C to 80°C. Sharpening of split peaks indicates dynamic tautomerism .
- DEPT-135 Editing : Differentiate CH2 and CH3 groups in the thiophene-methyl region to confirm substitution patterns .
- Solvent Subtraction : Use presaturation (NOESYGPPS1D) to suppress residual DMSO or water signals .
Advanced Question: What strategies validate the compound’s mechanism of action in inflammatory pathways?
Methodological Answer:
Multi-omics integration is key:
- Western Blotting : Quantify phosphorylated NF-κB or COX-2 levels in LPS-stimulated macrophages. Use 10 µM dexamethasone as a positive control .
- RNA-Seq : Compare transcriptomes of treated vs. untreated cells. Pathway enrichment (KEGG/GO) identifies suppressed pro-inflammatory genes (e.g., IL-6, TNF-α) .
- Metabolomics (LC-MS) : Monitor prostaglandin E2 (PGE2) levels to confirm COX-2 inhibition .
Advanced Question: How can researchers mitigate batch-to-batch variability in pharmacological assays?
Methodological Answer:
Standardize protocols and quality checks:
- QC/QA Criteria : Require ≥95% purity (HPLC), consistent melting point (±2°C), and <0.5% residual solvents (GC-MS) .
- Reference Standards : Include a well-characterized in-house reference compound in each assay plate .
- Blinded Replicates : Perform triplicate runs by separate technicians to minimize operator bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
